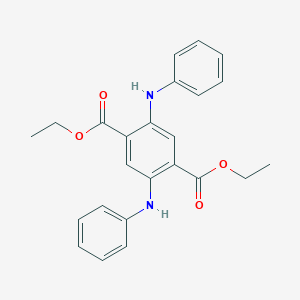
Diethyl 2,5-dianilinoterephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,5-dianilinoterephthalate is a useful research compound. Its molecular formula is C24H24N2O4 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Chemistry
Diethyl 2,5-dianilinoterephthalate is primarily utilized in the synthesis of high-performance polymers. Its structure allows for the formation of polyesters with enhanced thermal stability and mechanical properties.
- Polymer Synthesis : The compound serves as a monomer in the production of poly(ester amide) materials. These polymers exhibit improved tensile strength and elasticity compared to traditional polyesters, making them suitable for applications in automotive and aerospace industries.
- Thermal Stability : Research indicates that polymers derived from this compound demonstrate superior thermal stability. This property is crucial for applications that require materials to withstand high temperatures without degrading .
Biomedical Applications
The compound has shown promise in various biomedical applications, particularly in drug delivery systems and as a component in biomaterials.
- Drug Delivery Systems : this compound can be integrated into polymeric matrices designed for controlled release of therapeutic agents. Its biocompatibility makes it an ideal candidate for use in medical devices and drug delivery systems .
- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound exhibit antimicrobial activity. This property can be harnessed in coatings for medical devices to prevent infections .
Material Science
In material science, this compound is used to enhance the properties of various materials.
- Adhesives and Sealants : The compound is incorporated into adhesive formulations to improve adhesion strength and durability under varying environmental conditions. Its chemical structure contributes to the formulation's resistance to moisture and temperature fluctuations .
- Coatings : this compound-based coatings are applied to surfaces requiring protection against corrosion and wear. These coatings provide a barrier that enhances the longevity of underlying materials .
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study 1: High-Performance Polymers
A study demonstrated the synthesis of a novel polyester using this compound as a monomer. The resulting polymer exhibited a tensile strength increase of over 30% compared to conventional polyesters, making it suitable for automotive components exposed to high stress . -
Case Study 2: Antimicrobial Coatings
Research on antimicrobial coatings revealed that incorporating this compound significantly reduced bacterial growth on coated surfaces by up to 90%. This application is particularly beneficial in healthcare settings where infection control is critical .
Propriétés
Numéro CAS |
14297-59-7 |
|---|---|
Formule moléculaire |
C24H24N2O4 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
diethyl 2,5-dianilinobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H24N2O4/c1-3-29-23(27)19-15-22(26-18-13-9-6-10-14-18)20(24(28)30-4-2)16-21(19)25-17-11-7-5-8-12-17/h5-16,25-26H,3-4H2,1-2H3 |
Clé InChI |
FVXKBIAYJSJUBJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1NC2=CC=CC=C2)C(=O)OCC)NC3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1NC2=CC=CC=C2)C(=O)OCC)NC3=CC=CC=C3 |
Key on ui other cas no. |
14297-59-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















